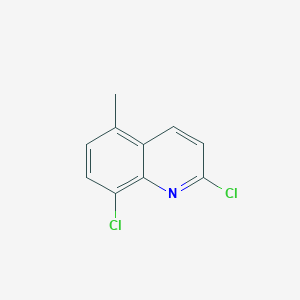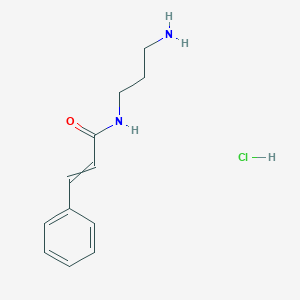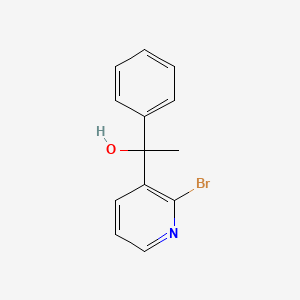
3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride
Descripción general
Descripción
3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (AMQHCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a quinoline derivative, which is a type of heterocyclic compound composed of a six-membered ring system with two nitrogen atoms at the 1 and 3 positions. AMQHCl has been studied for its potential uses in pharmaceuticals, biochemistry, and cell biology.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride derivatives have been explored for their potential antiviral activities. For instance, compounds structurally related to this chemical have been synthesized and tested for their cytotoxicity and antiviral activities against various viruses, such as the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. While most derivatives did not exhibit significant antiviral activity, specific hydrochlorides of ethyl esters demonstrated effectiveness against the influenza A virus, suggesting a potential avenue for further research in antiviral therapies (Ivashchenko et al., 2014).
Anticancer Potential
Research has also been conducted on the anticancer properties of derivatives of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride. Compounds derived from this chemical have been investigated for their anticancer activity, specifically targeting HepG-2 and MCF-7 cell lines. Among various synthesized derivatives, certain compounds have demonstrated strong antiproliferative effects, highlighting the potential for these compounds to be used in anticancer therapies (Talaat et al., 2022).
Synthesis and Pharmacological Studies
Moreover, 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride derivatives have been the subject of pharmacological studies. For example, 3-aminomethylquinoline derivatives have been identified as antagonists for certain human receptors and have demonstrated potential in reducing food intake in animal models, making them a point of interest in obesity and metabolic disorder research (Kasai et al., 2012).
Propiedades
IUPAC Name |
3-(aminomethyl)-1-methylquinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14;/h2-6H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWLPSGGLNPIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)




![5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1448611.png)

![Acetic acid, 2-[(6-fluoro-3-pyridinyl)oxy]-](/img/structure/B1448613.png)
![Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-](/img/structure/B1448615.png)


![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid](/img/structure/B1448621.png)

